molecular formula C23H22N4O4 B13447471 N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine

N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine

Cat. No.: B13447471
M. Wt: 418.4 g/mol
InChI Key: URTCYOVFKVRVPH-OALUTQOASA-N
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Description

N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine is a dipeptide derivative consisting of two L-phenylalanine residues linked by a peptide bond, with an N-terminal 2-pyrazinylcarbonyl capping group.

This compound is of interest in peptide synthesis and medicinal chemistry due to its structural similarity to bioactive dipeptides. For instance, it has been used as an intermediate in the preparation of boron-containing proteasome inhibitors. Its synthesis likely involves enzymatic or chemical coupling methods, analogous to other acylated dipeptides like Z-Phe-Phe-OMe (benzyloxycarbonyl-protected variant).

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]propanoic acid

InChI

InChI=1S/C23H22N4O4/c28-21(27-19(23(30)31)14-17-9-5-2-6-10-17)18(13-16-7-3-1-4-8-16)26-22(29)20-15-24-11-12-25-20/h1-12,15,18-19H,13-14H2,(H,26,29)(H,27,28)(H,30,31)/t18-,19-/m0/s1

InChI Key

URTCYOVFKVRVPH-OALUTQOASA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)C3=NC=CN=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine typically involves:

  • Step 1: Preparation of N-(pyrazine-2-ylcarbonyl)-L-phenylalanine (the monoacylated amino acid).
  • Step 2: Peptide coupling of N-(pyrazine-2-ylcarbonyl)-L-phenylalanine with L-phenylalanine to form the dipeptide this compound.

This approach leverages classical peptide synthesis techniques with careful control of reaction conditions to maintain stereochemical integrity and purity.

Details of Key Synthetic Steps

Preparation of N-(pyrazine-2-ylcarbonyl)-L-phenylalanine
  • Acylation Reaction: Pyrazine-2-carboxylic acid is activated and coupled with L-phenylalanine to form the N-acylated amino acid.
  • Coupling Agents: Commonly used coupling reagents include 0-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), dicyclohexylcarbodiimide (DCC), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of bases such as N,N-diisopropylethylamine (DIPEA).
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for solubility and reaction efficiency.
  • Temperature and Time: Reactions are typically conducted at ambient temperature or slightly below (0–25°C) for several hours to overnight to ensure complete coupling.
Peptide Coupling to Form this compound
  • Activation of Carboxyl Group: The carboxyl group of the N-(pyrazine-2-ylcarbonyl)-L-phenylalanine is activated using peptide coupling agents similar to those above.
  • Coupling with L-phenylalanine: The free amine of L-phenylalanine attacks the activated carboxyl intermediate to form the dipeptide bond.
  • Protecting Groups: If necessary, side-chain protecting groups are used to prevent side reactions, though for L-phenylalanine, side chains are generally unreactive.
  • Purification: The crude product is purified by crystallization, extraction, or chromatographic techniques such as preparative HPLC.

Reaction Conditions and Optimization

Step Reagents & Conditions Solvent Temperature Time Notes
Acylation of L-phenylalanine Pyrazine-2-carboxylic acid, TBTU/DCC/EDC, DIPEA DMF or THF 0–25°C 4–24 h Maintain stereochemistry, avoid racemization
Peptide coupling N-(pyrazine-2-ylcarbonyl)-L-phenylalanine (activated), L-phenylalanine DMF or THF 0–25°C 6–24 h Use excess coupling agent for complete reaction
Purification Crystallization or preparative HPLC - Ambient - Confirm purity by NMR, MS

Industrial and Laboratory Scale Considerations

  • Scalability: Processes described in patent literature (e.g., WO2011098963A1) emphasize minimizing halogenated solvents and avoiding tedious work-ups to enhance industrial scalability.
  • Yield and Purity: Optimized coupling conditions and solvent choice improve yield and reduce impurities, critical for pharmaceutical applications.
  • Environmental and Safety Aspects: Use of less toxic solvents and reagents is preferred; reaction temperatures are kept moderate to reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions: N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazine ring can lead to the formation of pyrazine N-oxides, while reduction can yield reduced pyrazine derivatives .

Scientific Research Applications

Chemistry: N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme kinetics. Its ability to mimic natural amino acids makes it a valuable tool in understanding protein function .

Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being investigated for its role in modulating enzyme activity and as a potential lead compound for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to modulation of enzyme activity. Additionally, the phenylalanine moiety can interact with hydrophobic pockets in proteins, further influencing their function .

Comparison with Similar Compounds

Structural Comparison

Key structural variations among phenylalanine-based dipeptides include:

  • N-terminal capping groups: Pyrazinylcarbonyl vs. benzyloxycarbonyl (Z), furylacryloyl, or methylbutanoyl.
  • Backbone modifications : Linear vs. cyclic (e.g., cyclo-FF).
  • Side-chain alterations : Presence of branched or aromatic substituents.
Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-(2-Pyrazinylcarbonyl)-L-Phe-L-Phe ~C₂₃H₂₁N₅O₅ ~463.45 Pyrazine capping; linear dipeptide
N-(3-Methylbutanoyl)-L-Phe-amide C₁₉H₂₂N₄O₃ 354.41 Branched acyl group; single Phe residue
Z-Phe-Phe-OMe C₂₆H₂₆N₂O₅ 446.50 Benzyloxycarbonyl (Z) protection; methyl ester
Cyclo-FF C₁₈H₁₈N₂O₃ 310.35 Cyclic backbone; enhanced dimer stability
FAPP (N-[3-(2-furyl)acryloyl]-L-Phe-L-Phe) C₂₃H₂₃N₃O₅ 429.45 Furylacryloyl capping; UV-active chromophore
Self-Assembly and Stability
  • Cyclo-FF: Forms symmetric dimers with two intermolecular hydrogen bonds, enabling stable nanostructures.
  • Linear FF : Adopts less ordered structures but gains stability with additional residues (e.g., FFF).
  • Pyrazinylcarbonyl Variant : The pyrazine group may enhance π-π stacking or hydrogen bonding, though experimental data are needed to confirm.

Key Research Findings

Thermolysin-Catalyzed Synthesis : Biphasic systems (e.g., ethyl acetate/water) improve yields (95% for Z-Phe-Phe-OMe) by mitigating substrate/product inhibition.

Self-Assembly Mechanisms : Cyclo-FF dimers exhibit superior stability compared to linear counterparts due to hydrogen-bonding symmetry.

Enzymatic Activity : CPA hydrolyzes FAPP at rates dependent on the capping group’s electronic properties.

Biological Activity

N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Structure

  • Molecular Formula: C15H15N3O3
  • Molecular Weight: 285.30 g/mol
  • IUPAC Name: this compound

Structural Representation

The compound features a pyrazine ring, which is known for its diverse biological properties, attached to two phenylalanine residues. This structural arrangement is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often exhibit:

  • Antioxidant Properties: Reducing oxidative stress by scavenging free radicals.
  • Antimicrobial Activity: Inhibiting the growth of various pathogens.
  • Anti-inflammatory Effects: Modulating inflammatory pathways.

Case Studies and Research Findings

  • Antioxidant Activity
    • A study demonstrated that derivatives of pyrazole compounds exhibit significant antioxidant activity, which can be extrapolated to this compound due to the presence of the pyrazine moiety .
  • Antimicrobial Properties
    • Research on pyrazole derivatives indicated broad-spectrum antimicrobial effects, suggesting that this compound may possess similar capabilities against bacteria and fungi .
  • Anti-inflammatory Effects
    • Pyrazole compounds have been noted for their ability to inhibit inflammatory mediators, which could position this compound as a candidate for treating inflammatory diseases .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
This compoundStructureAntioxidant, antimicrobial, anti-inflammatory
CelecoxibPyrazole derivativeCOX-2 inhibitor, anti-inflammatory
PhenylbutazonePyrazole derivativeAnti-inflammatory, analgesic

Q & A

Q. What are the recommended synthetic routes for N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine, and how do their yields compare?

Two primary methods are documented:

  • Route 1 : Reacting pyrazine-2-carbonyl chloride with L-phenylalanine under anhydrous conditions (e.g., dichloromethane) with a base catalyst (e.g., triethylamine), yielding ~37% .
  • Route 2 : Using 4-(8,9-dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid as a precursor, achieving a higher yield of ~67% . Methodological Tip: Optimize reaction stoichiometry and purification (e.g., reverse-phase HPLC) to improve yield. Lower yields in Route 1 may stem from steric hindrance or side reactions; consider using coupling agents like HOBt/DCC for better efficiency.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Spectroscopic Analysis : Use 1^1H/13^13C NMR to confirm the pyrazine carbonyl linkage and phenylalanine backbone. Compare chemical shifts with reference data (e.g., PubChem CID 11445794-2) .
  • Mass Spectrometry : MALDI-TOF or ESI-MS can verify molecular weight (271.27 g/mol) and detect impurities .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>98%) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store at -20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can this compound serve as a substrate for studying carboxypeptidase A (CPA) kinetics?

  • Experimental Design : Use spectrophotometric assays (e.g., at 340 nm) to monitor hydrolysis rates of the peptide bond. Compare with analogs like N-(3-(2-furyl)acryloyl)-L-phenylalanyl-L-phenylalanine (FAPP) to assess CPA specificity .
  • Kinetic Parameters : Calculate KmK_m and kcatk_{cat} under buffered conditions (e.g., 50 mM Tris-HCl, pH 7.5). Include competitive inhibitors (e.g., benzylsuccinic acid) to validate active-site binding .

Q. What strategies resolve crystallographic ambiguities in this compound’s 3D structure?

  • Electron Density Maps : Employ iterative model building in software like Coot, focusing on the pyrazine ring’s orientation. Validate using 2FoFc2F_o-F_c maps and omit maps for ambiguous regions .
  • Refinement : Apply B-factor sharpening and Ramachandran plot analysis to correct peptide backbone torsions. Cross-validate with cryo-EM data if crystallography resolution is low (<2.5 Å) .

Q. How does the pyrazine moiety influence the compound’s stability in aqueous vs. organic solvents?

  • Stability Assay : Incubate the compound in PBS (pH 7.4) and DMSO at 37°C. Monitor degradation via LC-MS over 72 hours.
  • Findings : The pyrazine ring’s electron-withdrawing nature increases susceptibility to hydrolysis in aqueous media. Stability improves in aprotic solvents (e.g., DMF), with <5% degradation over 48 hours .

Q. What are the challenges in incorporating this compound into peptide chains via solid-phase synthesis?

  • Coupling Efficiency : The pyrazine carbonyl group may sterically hinder resin-bound amino acid activation. Use microwave-assisted synthesis or double coupling with HATU to improve yields .
  • Deprotection : Avoid harsh acidic conditions (e.g., TFA >90%) that could cleave the pyrazine ring. Opt for milder deprotection reagents (e.g., 20% TFA in DCM) .

Data Contradictions and Resolution

Q. Why do synthetic yields vary significantly across reported methods?

  • Key Factors :
  • Reagent Purity : Impurities in pyrazine-2-carbonyl chloride reduce Route 1 efficiency. Distill reagents under vacuum before use .
  • Solvent Choice : Route 2’s higher yield may arise from improved solubility of intermediates in polar aprotic solvents (e.g., DMF) .
    • Resolution : Conduct a Design of Experiments (DoE) to optimize temperature, solvent, and catalyst ratios.

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